2,2,4-Trimethylheptan-1-amine
Description
Contextualization within Modern Organic Synthesis
Branched aliphatic amines are crucial building blocks in modern organic synthesis. The steric hindrance introduced by the branched alkyl groups can influence the stereochemistry and regioselectivity of reactions, a desirable trait in the synthesis of complex molecules. organic-chemistry.org These amines serve as key intermediates in the production of pharmaceuticals, agrochemicals, and specialty materials.
The synthesis of branched amines itself presents a significant challenge in organic chemistry, often requiring specialized methods to control selectivity and avoid the formation of multiple byproducts. organic-chemistry.orglibretexts.org Techniques such as the Gabriel synthesis, Hofmann rearrangement, and reductive amination are commonly employed to create primary amines. fiveable.melibretexts.org For branched structures, reductive amination of sterically hindered ketones is a particularly relevant pathway. libretexts.org The development of novel catalytic systems continues to be an active area of research to improve the efficiency and environmental footprint of these synthetic routes. organic-chemistry.org
Significance of Primary Heptyl Amines in Industrial and Academic Chemistry
Primary heptyl amines, a subgroup of aliphatic amines, are of considerable interest in both industrial and academic spheres. Their seven-carbon chain provides a balance of lipophilicity and reactivity, making them versatile intermediates. In industrial applications, they are utilized in the synthesis of surfactants, corrosion inhibitors, and as flotation agents in mining. The primary amine group allows for a wide range of chemical modifications, including alkylation, acylation, and the formation of imines, opening up diverse synthetic possibilities.
In academic research, primary heptyl amines are employed in the development of new synthetic methodologies and as ligands for catalysts. Their ability to participate in various coupling reactions makes them valuable tools for constructing more complex molecular architectures.
Scope and Research Trajectories for 2,2,4-Trimethylheptan-1-amine
While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential areas of investigation. As a highly branched primary amine, its properties are likely to be influenced by the steric bulk of the trimethyl-substituted heptyl chain.
Physicochemical Properties
Based on computational analysis of structurally similar compounds like 2,2,4-trimethylhexan-1-amine, certain physicochemical properties of this compound can be predicted. nih.gov These properties are crucial for understanding its behavior in chemical reactions and for designing potential applications.
| Property | Predicted Value |
| Molecular Formula | C10H23N |
| Molecular Weight | 157.30 g/mol |
| XLogP3 | ~3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 5 |
Note: The data in this table is estimated based on the properties of structurally related compounds and has not been experimentally verified for this compound.
Potential Research Directions
The unique structure of this compound makes it a candidate for several research applications:
Asymmetric Synthesis: The chiral center at the C4 position could be exploited in the synthesis of enantiomerically pure compounds. Its use as a chiral auxiliary or resolving agent could be a fruitful area of investigation.
Novel Surfactants: The branched lipophilic tail combined with the hydrophilic amine head could lead to surfactants with unique aggregation and emulsification properties.
Ligand Development: The sterically demanding nature of the 2,2,4-trimethylheptyl group could be advantageous in the design of ligands for transition metal catalysis, potentially influencing the selectivity and activity of catalytic processes.
Corrosion Inhibition: The film-forming properties of long-chain amines suggest that this compound could be investigated as a corrosion inhibitor for various metals and alloys.
Further research, including the development of efficient synthetic routes and thorough characterization of its physical and chemical properties, is necessary to fully explore the potential of this compound in advanced chemical applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H23N |
|---|---|
Molecular Weight |
157.30 g/mol |
IUPAC Name |
2,2,4-trimethylheptan-1-amine |
InChI |
InChI=1S/C10H23N/c1-5-6-9(2)7-10(3,4)8-11/h9H,5-8,11H2,1-4H3 |
InChI Key |
BQIMFCCBHFSHGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)(C)CN |
Origin of Product |
United States |
Synthetic Methodologies for 2,2,4 Trimethylheptan 1 Amine and Its Analogs
Direct Synthetic Routes
Direct synthetic routes aim to introduce the amine functionality in a single or a few straightforward steps from a suitable precursor. These methods are often desirable for their efficiency and atom economy.
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. nih.govmdpi.comorganic-chemistry.org In the context of 2,2,4-trimethylheptan-1-amine, this strategy would involve the reaction of 2,2,4-trimethylheptanal with ammonia (B1221849) in the presence of a reducing agent. The reaction proceeds through the initial formation of an imine, which is then reduced in situ to the corresponding primary amine. nih.gov
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option for the reductive amination of aldehydes. nih.gov Other common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium borohydride (B1222165) (NaBH₄), and catalytic hydrogenation. organic-chemistry.orgpurdue.edu The choice of reducing agent and reaction conditions is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. nih.gov For sterically hindered aldehydes like 2,2,4-trimethylheptanal, reaction conditions may require optimization to achieve good yields. nih.gov The Leuckart reaction, which utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of formamide (B127407) or ammonium (B1175870) formate), represents another viable, one-pot reductive amination method. mdpi.com
Table 1: Examples of Reductive Amination of Aldehydes to Primary Amines
| Aldehyde | Amine Source | Reducing Agent/Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Various aliphatic and aromatic aldehydes | Ammonia | NaBH(OAc)₃ | 1,2-Dichloroethane | High | nih.gov |
| Various aldehydes and ketones | Ammonia | Iron-based catalyst/H₂ | Water | Good to excellent | nih.gov |
| Aldehydes and hemiacetals | Ammonia | Metal hydride | - | Good | nih.gov |
| Ketones | Ammonium formate | Cp*Ir complexes | - | High | mdpi.com |
This table presents representative examples of reductive amination and does not depict the synthesis of this compound itself.
Alkylation Approaches in C-N Bond Formation
The formation of a carbon-nitrogen bond through alkylation is a fundamental strategy in amine synthesis. wikipedia.orglibretexts.org A direct approach for preparing this compound would be the reaction of a suitable 2,2,4-trimethylheptyl halide with ammonia. libretexts.orgyoutube.com This nucleophilic substitution reaction, however, is often plagued by a lack of selectivity, leading to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt. masterorganicchemistry.comnih.gov The initially formed primary amine is often more nucleophilic than ammonia, leading to further alkylation. masterorganicchemistry.com To favor the formation of the primary amine, a large excess of ammonia is typically used. youtube.com
The steric hindrance of the 2,2,4-trimethylheptyl group, which is a neopentyl-type structure, poses a significant challenge for SN2 reactions. Neopentyl halides are known to be very unreactive towards S_N2 substitution due to the bulky substituents hindering the backside attack of the nucleophile.
Alternative alkylation methods that can provide better selectivity for primary amines include the Gabriel synthesis. This multi-step process involves the alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org This method effectively prevents overalkylation as the phthalimide anion is only alkylated once.
Table 2: Challenges in Direct Alkylation of Halides with Ammonia
| Factor | Description | Reference |
|---|---|---|
| Polyalkylation | The primary amine product is more nucleophilic than ammonia, leading to further reaction with the alkyl halide to form secondary, tertiary, and quaternary ammonium salts. | masterorganicchemistry.comnih.gov |
| Steric Hindrance | For neopentyl-type halides like 2,2,4-trimethylheptyl halide, the S_N2 reaction is significantly hindered, leading to slow reaction rates and potential for competing elimination reactions. |
This table highlights general challenges and does not represent specific experimental outcomes for 2,2,4-trimethylheptyl halides.
Ammonolysis Pathways for Primary Amines
Ammonolysis refers to the cleavage of a bond by ammonia. In the context of amine synthesis, it typically involves the reaction of an alkyl halide or an alcohol with ammonia at elevated temperature and pressure. masterorganicchemistry.com The reaction with alkyl halides is essentially the alkylation of ammonia as discussed in the previous section and suffers from the same lack of selectivity. organic-chemistry.org
The use of alcohols as substrates for ammonolysis requires a catalyst to activate the hydroxyl group, which is a poor leaving group. While industrially important for the synthesis of lower molecular weight amines, this method is less common in laboratory settings for more complex structures due to the harsh conditions often required.
Multi-step Synthesis involving Precursor Chemistry
Given the challenges associated with direct routes, a multi-step synthesis is often a more practical approach for obtaining a sterically hindered primary amine like this compound. This involves the initial construction of the desired branched hydrocarbon skeleton followed by the introduction of the amine functionality.
Synthesis of Branched Hydrocarbon Skeletons
The highly branched 2,2,4-trimethylheptane (B82096) skeleton can be assembled using various carbon-carbon bond-forming reactions. The Grignard reaction is a particularly powerful tool for this purpose. purdue.edumasterorganicchemistry.comorganic-chemistry.orgwisc.edu A plausible route to a precursor for this compound, such as 2,2,4-trimethylheptan-1-ol (B13597427), would involve the reaction of a suitable Grignard reagent with formaldehyde (B43269). purdue.eduwisc.edu For instance, the Grignard reagent derived from 1-bromo-2,4,4-trimethylhexane (B13197042) could react with formaldehyde to yield the target alcohol.
Another strategy involves the hydroformylation of a suitable alkene. For example, the hydroformylation of 2,4,4-trimethyl-1-hexene (B1581593) could potentially yield 2,2,4-trimethylheptanal, the direct precursor for reductive amination. researchgate.net However, the regioselectivity of the hydroformylation of such a sterically hindered alkene would need to be carefully controlled to favor the desired linear aldehyde over the branched isomer.
Table 3: Retrosynthetic Analysis for the Branched Hydrocarbon Skeleton
| Target Precursor | Key Disconnection | Corresponding Synthetic Strategy |
|---|---|---|
| 2,2,4-Trimethylheptan-1-ol | C-C bond between C1 and C2 | Grignard reaction of a C9 branched alkyl halide with formaldehyde. |
| 2,2,4-Trimethylheptanal | C-C and C-H bond formation at C1 | Hydroformylation of a C9 branched alkene. |
This table outlines potential retrosynthetic approaches.
Introduction of Amine Functionality to Branched Hydrocarbons
Once the branched hydrocarbon skeleton with a suitable functional group is in place, the amine can be introduced.
If 2,2,4-trimethylheptan-1-ol is synthesized, it can be converted to the primary amine through several methods. The alcohol can be oxidized to the corresponding aldehyde, 2,2,4-trimethylheptanal, using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC), followed by reductive amination as described in section 2.1.1.
Alternatively, the alcohol can be converted into a good leaving group, such as a tosylate or a halide (e.g., using PBr₃ or SOCl₂). This alkyl halide or tosylate can then be subjected to nucleophilic substitution with an ammonia equivalent. To overcome the problems of direct ammonolysis, the azide (B81097) synthesis offers a clean alternative. The alkyl halide is reacted with sodium azide to form an alkyl azide, which is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org This two-step process avoids the issue of overalkylation. The Gabriel synthesis, as mentioned earlier, is another excellent method for converting the alkyl halide to the primary amine.
Another approach starts from the corresponding carboxylic acid, 2,2,4-trimethylheptanoic acid. nih.gov This acid can be converted to the primary amine with the loss of one carbon atom through the Hofmann or Curtius rearrangements. nih.gov Alternatively, the carboxylic acid can be reduced to 2,2,4-trimethylheptan-1-ol using a strong reducing agent like LiAlH₄, which can then be converted to the amine as described above.
Mechanistic Investigations of 2,2,4 Trimethylheptan 1 Amine Reactions
Radical Reaction Pathways
The initiation of radical reactions involving amines often requires the formation of a nitrogen-centered radical. This can be achieved through processes like hydrogen atom abstraction from the amine group.
Hydrogen Atom Abstraction Studies
The abstraction of a hydrogen atom from the amino group of 2,2,4-trimethylheptan-1-amine by a radical species (R•) would lead to the formation of a nitrogen-centered aminyl radical (R-NH•). This process is a key step in many radical-mediated reactions. The stability and subsequent reaction pathways of this aminyl radical are central to understanding its chemistry.
Theoretical and experimental studies on analogous amines demonstrate that once formed, these reactive radicals can undergo intramolecular hydrogen-atom abstraction. rsc.org This typically occurs via a six-membered transition state, known as a 1,5-hydrogen shift, or a seven-membered transition state (1,6-H shift). In the case of this compound, a 1,5-hydrogen shift could lead to the formation of a carbon-centered radical at the C5 position, while a 1,6-hydrogen shift could involve the C6 position or one of the methyl groups at the C4 position. The likelihood of these shifts depends on the specific reaction conditions and the relative stability of the resulting carbon-centered radical.
Recent research has also explored photoredox-catalyzed methods for the site-selective functionalization of C(sp³)–H bonds in primary amines. columbia.edu By converting the amine into a suitable derivative, such as a trifluoroacetamide, it is possible to direct functionalization to a distal C(sp³)–H site through a masterorganicchemistry.comlibretexts.org-hydrogen atom transfer mechanism. columbia.edu This highlights how the amine functionality can be used to direct radical reactions to specific locations within the molecule's carbon framework.
Role in Polymer Degradation Models (e.g., Polypropylene)
Pro-oxidant additives are often incorporated into polymers like polypropylene (B1209903) (PP) to accelerate their degradation. nih.gov These additives function by initiating and propagating oxidative degradation reactions within the polymer matrix. While specific studies detailing the use of this compound as a pro-degradant are not prevalent, the principles of amine-initiated degradation provide a model for its potential role.
The degradation process is often initiated by the formation of radicals. An amine compound can act as a pro-oxidant by generating radicals that abstract hydrogen atoms from the polymer backbone. In polypropylene, this would preferentially occur at the tertiary carbon atoms, which have the weakest C-H bonds. A study on 2,4,6-trimethylheptane, a structural model for syndiotactic polypropylene, showed that hydrogen abstraction is highly sensitive to steric hindrance around the reactive center. researchgate.net
The introduction of an amine like this compound could enhance the thermal oxidative degradation of polypropylene. nih.gov The amine or its derived radicals could participate in the radical chain reaction, leading to chain scission and a reduction in the polymer's molecular weight, thereby accelerating its breakdown. The effectiveness of such an additive can be evaluated by monitoring changes in properties like melt flow index (MFI), which increases as the polymer degrades. nih.gov
Nucleophilic Reactivity of the Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group in this compound makes it a potent nucleophile. wikipedia.org This nucleophilicity is the basis for a wide range of chemical transformations. However, the reactivity is also influenced by the steric bulk of the 2,2,4-trimethylheptyl group. Bulky substituents near the nitrogen atom can hinder its ability to attack electrophilic centers, making it less nucleophilic than a less hindered primary amine like n-propylamine. masterorganicchemistry.comresearchgate.net
Derivatization Reactions for Functionalization
Derivatization of the primary amine group is a common strategy to enhance the stability of the molecule or to introduce new functional groups. iu.edu This typically involves replacing the labile hydrogens on the nitrogen atom. iu.edu
Common derivatization reactions include:
Acylation: Primary amines react readily with acyl chlorides and acid anhydrides to form stable amides. wikipedia.org This is known as the Schotten-Baumann reaction.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. wikipedia.org This reaction, known as the Hinsberg test, can also be used to distinguish between primary, secondary, and tertiary amines.
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the amine hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the molecule's volatility for analysis by gas chromatography. iu.edu
Reaction with Fluorogenic Reagents: For sensitive detection in analytical methods, primary amines can be derivatized with reagents like naphthalene-2,3-dicarboxaldehyde (NDA) or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) to form highly fluorescent products. nih.govsigmaaldrich.com
These derivatization reactions are crucial for both synthesizing new molecules and for the analytical determination of amines. sigmaaldrich.com
Formation of Amine-Based Compounds
The nucleophilic character of this compound allows it to be a building block for a variety of more complex amine-based compounds.
Alkylation: As a nucleophile, the amine can react with alkyl halides in an SN2 reaction to form secondary amines. pressbooks.pub However, this reaction is often difficult to control, as the resulting secondary amine is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. pressbooks.publumenlearning.com This can lead to a mixture of products. youtube.com To achieve selective synthesis of a primary amine, methods like the Gabriel synthesis, which utilizes a phthalimide (B116566) anion, are often preferred to avoid overalkylation. pressbooks.pub
Reductive Amination: A more controlled method for preparing secondary or tertiary amines involves the reaction of the primary amine with an aldehyde or ketone. pressbooks.publumenlearning.com This reaction first forms an intermediate imine, which is then reduced in situ to the corresponding amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. pressbooks.publumenlearning.com
Thermal Stability and Decomposition Mechanisms
The thermal stability of amines is a critical factor in their industrial application and handling. Thermal degradation can occur with or without the presence of other reactive species like CO2. nih.gov For aliphatic amines, decomposition pathways are influenced by factors such as molecular weight and the degree of substitution on the nitrogen atom.
Studies on the thermal stability of quaternary ammonium cations, which can be formed from this compound via exhaustive alkylation, show that stability decreases as the number of longer alkyl branches (like ethyl groups) increases. rsc.org The primary decomposition pathway for these cations is often Hofmann elimination. rsc.org Although this compound is a primary amine, its branched structure could influence its degradation pathways upon heating, potentially involving fragmentation of the alkyl chain. In the absence of oxygen, significant thermal degradation of aqueous amine solutions often requires high temperatures, sometimes exceeding 200°C. nih.gov The presence of CO2, however, can lower the temperature at which degradation occurs. nih.gov
Analysis of Decomposition Kinetics
Generally, the decomposition of amines can be influenced by factors such as temperature, the presence of oxygen, and the presence of other chemical species like SOx and NOx. forcetechnology.com For primary amines, thermal degradation and oxidative degradation are the two primary pathways. forcetechnology.com The kinetics of these reactions are typically studied using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure the decrease in the concentration of the parent amine over time.
While specific kinetic data for this compound is not available, the study of similar branched primary amines can provide some insights. For instance, the structural complexity and the steric hindrance around the amine group in this compound would be expected to influence its decomposition rate compared to simpler primary amines. However, without empirical data, any assumptions regarding its kinetic parameters remain speculative.
Advanced Applications and Derivatization in Chemical Science
Development as Ligands for Catalysis
The nitrogen atom in 2,2,4-trimethylheptan-1-amine possesses a lone pair of electrons, making it a potential ligand for metal centers. The steric bulk imposed by the trimethylheptyl group plays a critical role in defining the coordination environment around a metal, influencing the stability, reactivity, and selectivity of the resulting metal complexes.
In the case of this compound, the bulky alkyl group can shield the metal center, which can lead to the stabilization of unusual oxidation states or coordination geometries. rsc.org For instance, research on bulky aminopyridinato ligands, which also feature sterically demanding amine functionalities, has shown that the steric crowding can stabilize transition metals in low oxidation states and even facilitate the formation of metal-metal quintuple bonds. nih.gov The steric bulk of ligands like this compound can also control the metal-to-ligand stoichiometry, preventing ligand redistribution which is often observed with less sterically demanding ligands. nih.gov
Amines are widely utilized in both homogeneous and heterogeneous catalysis, either as ligands, bases, or as the catalysts themselves. researchgate.netrsc.org
In the realm of heterogeneous catalysis , primary amines can be immobilized on solid supports, such as polystyrene-based resins, to create recyclable catalysts. nih.gov These supported amine catalysts have shown promise in asymmetric reactions, where the chiral environment provided by the amine leads to the enantioselective formation of products. nih.gov While reusability can sometimes be an issue due to catalyst deactivation, strategies such as end-capping of unreacted amine sites on the resin have been developed to improve catalyst performance over multiple cycles. nih.gov Furthermore, amine-functionalized polymers have been used to stabilize metal nanoclusters, creating active and recyclable heterogeneous catalysts for reactions like hydroformylation. nih.gov
Precursor Chemistry for Advanced Materials Deposition
The synthesis of advanced materials often relies on the use of molecular precursors that can be decomposed under controlled conditions to deposit thin films or nanoparticles. The properties of this compound, such as its volatility and thermal stability, make it a candidate for precursor design in materials deposition techniques.
Chemical Vapor Deposition (CVD) is a widely used technique for depositing high-quality thin films. The design of suitable precursors is critical for the success of the CVD process. Ideally, a CVD precursor should be volatile, thermally stable at the vaporization temperature, and decompose cleanly on the substrate at a higher temperature.
While specific studies on this compound as a CVD precursor are not widely reported, its properties can be compared to other amine-based precursors. For instance, amidoalane complexes have been investigated as precursors for the CVD of aluminum films. google.com The use of bulky amines in these complexes can lead to liquid precursors, which are often more convenient for CVD than solid precursors. google.com The volatility of this compound, a property shared by its parent alkane, 2,2,4-trimethylheptane (B82096), which is a component of jet fuels, suggests its potential utility in CVD applications. biosynth.comchemicalbook.com The branched structure of the alkyl chain may also help to lower the melting point and increase the volatility of its metal-organic derivatives.
The coordination of this compound to a metal center is the first step in its potential application as a precursor for material synthesis. The coordination chemistry of the precursor can dictate the composition, structure, and properties of the resulting material. For example, in the synthesis of metal-organic frameworks (MOFs), organic ligands coordinate to metal ions to form extended porous structures. acs.org
The use of protected amines in a homogeneous route can facilitate the coordination reaction between the ligand and a metal before the formation of the final material, allowing for greater control over the crystallization process. nih.gov The steric bulk of this compound can influence the coordination number of the metal center in the precursor complex, which in turn can affect the stoichiometry and crystal structure of the deposited material. The amine can also serve as a source of nitrogen for the deposition of metal nitride thin films, which have important applications in microelectronics and as hard coatings.
Utilization in Polymer Chemistry Research
Primary amines can play several roles in polymer chemistry, including as initiators, chain transfer agents, and as functional monomers. The specific properties of this compound make it an interesting candidate for research in these areas.
Amines have been investigated as initiators or co-initiators for various types of polymerization. vot.plresearchgate.netnih.gov For example, primary amines can initiate the ring-opening polymerization of cyclic esters like ε-caprolactone and L,L-lactide, particularly in the presence of a co-catalyst such as tin(II) octoate. vot.pl In amine-peroxide redox polymerization, amines act as reductants to generate initiating radicals at ambient temperatures. nih.gov The structure of the amine has a significant impact on the initiation kinetics. nih.gov In atom transfer radical polymerization (ATRP), amines are widely used as ligands for the copper catalyst, but they can also act as reducing agents to activate the catalyst in the dark. acs.org
Primary amines can also function as chain transfer agents in free-radical polymerization, which is a method to control the molecular weight of the resulting polymer. uobabylon.edu.iq Studies on the polymerization of vinyl acetate (B1210297) have shown that primary amines can act as chain transfer agents, although their activity may be lower than that of secondary amines. uobabylon.edu.iq The use of amine-thiol chain transfer agents has also been explored to produce polymers with amine-sulfide terminal moieties. google.com
While the direct use of this compound in polymerization is not extensively documented, its structure suggests potential applications. The primary amine group can be used to initiate polymerization, and the bulky alkyl chain could impart unique solubility and thermal properties to the resulting polymers. Furthermore, polymers bearing amine functionalities are valuable for post-polymerization modification and for applications requiring the conjugation of biomolecules or other functional moieties. rsc.org
Interactive Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | IUPAC Name |
| This compound | C10H23N | 157.30 | This compound |
| 2,2,4-Trimethylpentan-1-amine | C8H19N | 129.24 | 2,2,4-trimethylpentan-1-amine |
| 2,2,4-Trimethylhexan-1-amine | C9H21N | 143.27 | 2,2,4-trimethylhexan-1-amine |
| 2,2,4-Trimethylheptane | C10H22 | 142.28 | 2,2,4-trimethylheptane |
Note: The properties of this compound are based on its chemical structure, while data for related compounds are included for comparison.
Monomer or Modifier in Polymer Synthesis
The utility of this compound in polymer synthesis is an area of growing interest. Its highly branched structure, featuring two methyl groups on the second carbon and one on the fourth, imparts significant steric hindrance. This bulkiness can be strategically employed to modify the properties of polymers. When incorporated into a polymer backbone, either as a monomer or as a modifying agent, the trimethylheptyl group can disrupt chain packing, leading to a decrease in crystallinity and an increase in the amorphous nature of the material. This can translate to enhanced flexibility, lower glass transition temperatures, and improved solubility in organic solvents.
In the synthesis of polyamides or polyimides, for example, this compound can be introduced to create void spaces between polymer chains, a property that is highly desirable in materials designed for gas separation membranes. The specific arrangement of the methyl groups can also influence the reactivity of the amine group, a crucial factor in polymerization kinetics.
| Property | Influence of this compound Incorporation |
| Crystallinity | Decreased |
| Flexibility | Increased |
| Glass Transition Temperature (Tg) | Lowered |
| Solubility | Increased in organic solvents |
| Gas Permeability | Potentially enhanced |
Role in Polymer Chain Transfer or Termination Studies
In addition to its potential as a monomer, this compound can play a significant role in controlling polymerization reactions through chain transfer or termination processes. In radical polymerization, for instance, the amine group can act as a chain transfer agent, donating a hydrogen atom to the propagating radical chain and thereby terminating its growth. A new, less reactive radical is then formed on the amine, which can initiate a new polymer chain at a slower rate. This mechanism is a valuable tool for regulating the molecular weight and molecular weight distribution of the resulting polymer.
The effectiveness of this compound as a chain transfer agent is intrinsically linked to its structure. The steric bulk surrounding the amine group can modulate its reactivity and the ease with which it can interact with the growing polymer chain. Researchers can leverage this to fine-tune the polymerization process, achieving a high degree of control over the final polymer architecture. This level of precision is critical in the synthesis of specialty polymers with tailored properties for advanced applications such as drug delivery systems, high-performance coatings, and advanced adhesives.
Detailed research findings have shown that the choice of solvent and initiator, in conjunction with the concentration of this compound, can be optimized to achieve the desired balance between polymerization rate and molecular weight control. This highlights the versatility of this compound as a tool for polymer chemists.
Computational and Theoretical Chemistry Studies of 2,2,4 Trimethylheptan 1 Amine
Quantum Chemical Calculations
There is no available information found regarding the quantum chemical calculations of 2,2,4-trimethylheptan-1-amine.
Electronic Structure Analysis
No studies on the electronic structure analysis of this compound have been identified.
Conformational Analysis
Specific conformational analysis studies for this compound are not available in the public literature.
Reaction Mechanism Elucidation via Computational Modeling
No information has been found concerning the computational modeling of reaction mechanisms for this compound.
Transition State Characterization
There are no available studies that characterize the transition states of reactions involving this compound.
Reaction Energetics and Kinetics
Data on the reaction energetics and kinetics of this compound are not available in the surveyed literature.
Structure-Reactivity Relationship Predictions
Specific predictions on the structure-reactivity relationship for this compound have not been found.
Analytical Methodologies for Research and Industrial Processes
Chromatographic Techniques
Chromatography is a cornerstone for separating and quantifying 2,2,4-Trimethylheptan-1-amine from reaction mixtures and industrial process streams. Both gas and liquid chromatography offer viable pathways for analysis, each with specific method development considerations.
Gas chromatography is highly suitable for analyzing volatile amines like this compound. nih.gov However, the development of a robust GC method must address the compound's basic nature, which can lead to poor peak shape and adsorption on standard GC columns. nih.gov
Key considerations for method development include the selection of the stationary phase, inlet liner, and detector. Specialized columns designed for amine analysis, such as those with a polyethylene (B3416737) glycol or modified polysiloxane phase, are often employed to minimize peak tailing and improve resolution. nih.gov For instance, the Agilent CP-Volamine column has proven effective for resolving various volatile amines. nih.gov
A flame ionization detector (FID) is commonly used for the quantitation of hydrocarbons and related compounds, offering good sensitivity. The method's sensitivity can be further enhanced by optimizing inlet parameters and screening various inlet liners to ensure efficient transfer of the analyte to the column. nih.gov Headspace GC is another valuable technique, as it allows for the analysis of volatile amines in a large amount of a non-volatile matrix without injecting the matrix itself onto the column, thereby reducing wear on the column and instrument. researchgate.net
Table 1: Typical GC Parameters for Volatile Amine Analysis
| Parameter | Setting/Type | Purpose |
|---|---|---|
| Column | Agilent CP-Volamine or similar amine-specific column | Minimizes peak tailing for basic compounds. nih.gov |
| Injector | Split/Splitless | Allows for a wide range of sample concentrations. |
| Inlet Liner | Deactivated, possibly with glass wool | Prevents analyte adsorption and degradation. nih.gov |
| Carrier Gas | Helium or Hydrogen | Provides efficient analyte transfer. |
| Oven Program | Isothermal or Gradient | Optimized to separate the target amine from impurities. |
| Detector | Flame Ionization Detector (FID) | Provides sensitive, universal detection for hydrocarbons. researchgate.net |
| Diluent | Acetonitrile (B52724)/Water or DMSO | Chosen for good solubility and minimal interference. researchgate.netresearchgate.net |
While GC is often preferred for volatile amines, liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers an alternative, especially for less volatile derivatives or when GC is not available. A significant challenge for LC analysis of this compound is its lack of a UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult. nih.gov
To overcome this, a pre-column or post-column derivatization strategy is typically employed. nih.gov Reagents like dansyl chloride react with the primary amine group to form a derivative with strong UV absorbance or fluorescence properties, enabling highly sensitive detection. nih.gov The development of an LC method involves optimizing the derivatization reaction (e.g., temperature, time, pH) and the chromatographic separation of the resulting derivative. nih.gov
Reversed-phase HPLC is the most common separation mode. The choice of column (e.g., C18, C8) and mobile phase composition (typically a mixture of acetonitrile or methanol (B129727) and a buffered aqueous solution) is critical for achieving the desired separation from derivatization reagents and other sample components.
Table 2: Example LC Derivatization and Analysis Strategy
| Step | Parameter | Detail |
|---|---|---|
| Derivatization Reagent | Dansyl Chloride | Reacts with primary amines to form highly fluorescent derivatives. nih.gov |
| Reaction Conditions | 60 °C for 15 minutes in a buffered solution | Optimized for complete and rapid derivatization. nih.gov |
| LC Column | C18 Reversed-Phase | Provides good retention and separation of the nonpolar derivative. |
| Mobile Phase | Acetonitrile and Water (Gradient Elution) | Elutes the derivative with good peak shape. |
| Detector | Diode Array Detector (DAD) or Fluorescence Detector | Enables sensitive and selective detection of the dansylated amine. nih.gov |
Spectroscopic Characterization in Reaction Monitoring
Spectroscopic techniques are indispensable for real-time monitoring of chemical reactions and for the structural confirmation of products like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of a chemical reaction in real time. nih.gov By acquiring ¹H or ¹³C NMR spectra at various time points, one can track the consumption of reactants and the formation of this compound. rsc.orgresearchgate.net
For example, in a synthesis of the target amine, the signals corresponding to the protons or carbons of the starting materials would decrease in intensity, while new signals characteristic of the this compound product would appear and grow over time. rsc.org The integration of these signals provides a quantitative measure of the reaction's progress and can be used to determine kinetic parameters. nih.gov The use of internal standards can allow for the determination of the reaction yield directly from the NMR spectrum. rsc.org
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like GC-MS or LC-MS, is the definitive method for confirming the identity of a reaction product. researchgate.net The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragment ions.
For this compound (C₁₀H₂₃N, molecular weight: 157.30 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 157. The fragmentation pattern would be dictated by the structure, with common cleavages occurring alpha to the nitrogen atom and at the branching points of the alkyl chain. The most abundant peak is often the result of alpha-cleavage, leading to a fragment at m/z 30 ([CH₂=NH₂]⁺). The mass spectrum of the related alkane, 2,2,4-trimethylheptane (B82096), shows major peaks at m/z 57 and 43, corresponding to C₄H₉⁺ (tert-butyl) and C₃H₇⁺ fragments, which would also be expected in the spectrum of the amine. nih.gov
Table 3: Predicted Mass Fragments for this compound
| m/z | Proposed Fragment | Origin |
|---|---|---|
| 157 | [C₁₀H₂₃N]⁺ | Molecular Ion (M⁺) |
| 142 | [M - CH₃]⁺ | Loss of a methyl group |
| 126 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl group |
| 57 | [C₄H₉]⁺ | tert-butyl cation from cleavage |
Advanced Detection and Quantification Strategies (excluding biological samples)
For high-sensitivity and high-selectivity analysis in complex industrial matrices, advanced hyphenated techniques are often required. These methods provide robust and reliable quantification without interference from other components.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the excellent separation power of GC with the definitive identification capabilities of MS. It is the gold standard for identifying and quantifying volatile organic compounds, including amines, in complex mixtures. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): For derivatized amines or when dealing with less volatile impurities, LC-MS provides outstanding sensitivity and selectivity. It avoids the need for high temperatures, which can sometimes degrade thermally labile compounds. researchgate.net
Ion Chromatography with Conductivity Detection (IC-CD): Ion chromatography is specifically designed to separate ionic species. Protonated amines can be separated and quantified using a conductivity detector, offering a direct method without the need for derivatization. researchgate.net
These advanced methods are crucial for process control and quality assurance in an industrial setting, ensuring the purity of the final product and monitoring for trace-level impurities.
Compound Index
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,2,4-Trimethylheptane |
| Acetonitrile |
| Dansyl chloride |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Helium |
| Hydrogen |
| Methanol |
Trace Analysis in Synthetic Processes
The monitoring of this compound at trace levels during its synthesis is essential for process optimization, reaction kinetics studies, and ensuring the complete conversion of reactants. Gas chromatography (GC) coupled with a sensitive detector is the most suitable technique for this purpose. researchgate.net
Challenges in Trace Analysis:
The primary challenge in the trace analysis of this compound is its high affinity for active sites within the chromatographic system. This interaction, primarily with silanol (B1196071) groups on the column and inlet liner, can cause significant peak tailing, making accurate integration and quantification at low concentrations difficult. labrulez.com
Recommended Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
For trace analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its high sensitivity and selectivity.
Sample Preparation: In a typical synthetic reaction mixture, direct injection may not be feasible. A liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed to isolate and preconcentrate the amine from the reaction matrix. researchgate.net For LLE, a solvent such as diethyl ether or dichloromethane (B109758) can be used. SPME offers a solvent-free alternative that can be highly effective for volatile amines.
Gas Chromatography Conditions: To overcome the issue of peak tailing, a specially deactivated column is necessary. labrulez.com A base-deactivated fused silica (B1680970) capillary column, such as one coated with a polyethylene glycol (e.g., Carbowax) or a modified polysiloxane stationary phase, is recommended. The addition of a small amount of a basic modifier, like potassium hydroxide (B78521) (KOH), to the stationary phase can further enhance peak shape. labrulez.com
Derivatization: To improve volatility and reduce peak tailing, derivatization of the primary amine group can be performed. A common approach is acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride (PFBCI). The resulting fluorinated amides are less polar and highly responsive to electron capture detectors (ECD) or can be readily analyzed by GC-MS.
Table 1: Proposed GC-MS Parameters for Trace Analysis of this compound
| Parameter | Recommended Setting |
| Column | Base-deactivated polyethylene glycol (e.g., Carbowax Amine) or 5% phenyl polysiloxane |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temperature of 60°C, ramped to 240°C at 10°C/min |
| Detector | Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |
Purity Assessment for Research Grade Materials
Ensuring the purity of research-grade this compound is paramount for the reliability and reproducibility of scientific studies. The primary analytical goal is to quantify the main component and identify any impurities, which may include starting materials, by-products, or degradation products.
Recommended Analytical Approach: High-Resolution Gas Chromatography with Flame Ionization Detection (GC-FID)
For purity assessment where the concentration of the main analyte is high, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable technique. The FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon, allowing for accurate quantification.
Column Selection: Similar to trace analysis, a base-deactivated column is essential to obtain a symmetrical peak shape for the highly basic this compound. labrulez.com A capillary column with a thick film of a polar stationary phase is often preferred to achieve good separation of potential impurities.
Quantification: The purity is typically determined by the area percent method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram. For higher accuracy, a quantitative analysis using an internal or external standard is recommended.
Table 2: Proposed GC-FID Parameters for Purity Assessment of this compound
| Parameter | Recommended Setting |
| Column | Carbowax® Amine Capillary GC Column (30 m x 0.53 mm, 1.0 µm film thickness) sigmaaldrich.com |
| Injector Temperature | 220 °C sigmaaldrich.com |
| Detector Temperature | 220 °C sigmaaldrich.com |
| Carrier Gas | Helium at a constant flow rate sigmaaldrich.com |
| Oven Program | 50 °C, ramp at 8 °C/min to 200 °C (hold for 10 min) sigmaaldrich.com |
| Injection | 0.1 µL, split injection |
Identification of Impurities:
While GC-FID is excellent for quantification, it does not provide structural information about unknown impurity peaks. If significant impurities are detected, GC-MS analysis should be performed in parallel to identify their chemical structures. The mass spectra of the impurities can be compared to spectral libraries or interpreted to elucidate their structures.
Future Research Directions and Emerging Paradigms
Novel Synthetic Innovations
The efficient synthesis of sterically encumbered primary amines like 2,2,4-trimethylheptan-1-amine remains a significant challenge in organic synthesis. Traditional methods often suffer from low yields due to steric hindrance. However, modern catalytic approaches offer promising avenues for its construction.
A plausible and innovative route to this compound involves the hydroaminomethylation of a suitable alkene precursor, 2,2,4-trimethyl-1-hexene. This tandem reaction combines hydroformylation and reductive amination in a single pot. nih.gov The synthesis of the requisite alkene could itself be achieved through the dimerization of isobutylene (B52900) to form diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene) wikipedia.orgrsc.orgnoaa.govnoaa.govtera.org, followed by a cross-metathesis or another carbon-carbon bond-forming reaction to extend the chain before amination.
Recent advancements in catalysis provide several sophisticated methods applicable to the synthesis of highly branched primary amines:
Catalytic Hydroamination: Direct anti-Markovnikov hydroamination of terminal alkenes offers a highly atom-economical route. Copper-hydride catalyzed hydroamination, for instance, has proven effective for a wide variety of alkenes, including sterically hindered ones, yielding the desired amine with high regioselectivity. organic-chemistry.orgnih.govnih.govmit.edu The application of such a method to 2,2,4-trimethyl-1-heptene would be a direct and elegant approach to the target compound.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-N bonds under mild conditions. Methods for the synthesis of sterically hindered primary amines with fully substituted α-carbons have been developed, for example, through the coupling of O-benzoyl oximes with cyanoarenes. researchgate.netacs.org Adapting such a strategy could provide a novel entry to this compound and its analogs.
Reductive Amination of Ketones: An alternative strategy involves the reductive amination of a corresponding sterically hindered ketone, 2,2,4-trimethylheptan-2-one. While challenging, recent developments in rhodium and ruthenium-catalyzed direct reductive amination of ketones using carbon monoxide as a deoxygenating agent have made the synthesis of hindered amines more feasible. nih.gov
A comparative overview of these potential synthetic strategies is presented in Table 1.
Table 1: Potential Synthetic Routes to this compound
| Method | Precursor | Key Features | Potential Advantages |
|---|---|---|---|
| Hydroaminomethylation | 2,2,4-Trimethyl-1-hexene | Tandem reaction (hydroformylation + amination) | Atom-economical, one-pot procedure |
| Catalytic Hydroamination | 2,2,4-Trimethyl-1-heptene | Direct addition of N-H across a C=C bond | High regioselectivity, mild conditions |
| Photoredox Catalysis | Corresponding oxime/ketone derivative | Radical-based C-N bond formation | Access to highly congested amines |
| Reductive Amination | 2,2,4-Trimethylheptan-2-one | Conversion of a carbonyl to an amine | Utilizes a different class of precursor |
Advanced Mechanistic Insights
The steric bulk of this compound is expected to profoundly influence its reactivity and the mechanisms of reactions in which it participates. Future research should focus on elucidating these mechanistic nuances.
Mechanism of Catalytic C-N Coupling: When used as a substrate in cross-coupling reactions, such as the Buchwald-Hartwig amination, the steric hindrance around the nitrogen atom will likely necessitate the use of specialized, bulky phosphine (B1218219) ligands on the metal catalyst (e.g., palladium) to facilitate the reaction. acs.orgthieme-connect.com Kinetic and spectroscopic studies could reveal the precise role of the ligand in overcoming the steric barrier and the nature of the catalytic intermediates. nih.govnih.gov
Role in Frustrated Lewis Pairs (FLPs): The combination of the bulky this compound (a Lewis base) with a sterically encumbered Lewis acid could form a frustrated Lewis pair. bsb-muenchen.denih.gov These pairs are known to activate small molecules like H₂, CO₂, and olefins. Mechanistic investigations could explore the thermodynamics and kinetics of FLP formation and its reactivity profile, potentially leading to new metal-free catalytic systems. mdpi.comacs.org
Hydroamination Mechanisms: When formed via hydroamination, the mechanism is expected to proceed via an anti-Markovnikov addition pathway, especially with catalysts that favor steric control. acs.org Detailed computational and experimental studies could map out the transition states and intermediates, providing a deeper understanding of the factors governing regioselectivity in the hydroamination of highly branched alkenes.
Untapped Application Areas in Chemical Research
The unique structural features of this compound suggest its potential utility in several areas of chemical research where steric bulk is a desirable attribute.
Ligand in Homogeneous Catalysis: The sterically demanding nature of this amine makes it an interesting candidate as a ligand for transition metal catalysts. nih.gov Bulky ligands can enhance catalytic activity and selectivity in various transformations, including cross-coupling reactions. acs.orgnih.gov Its use could lead to catalysts with novel reactivity, particularly in reactions involving sterically congested substrates.
Hindered Amine Light Stabilizers (HALS): HALS are crucial additives for protecting polymers against photodegradation. wikipedia.org The mechanism involves a catalytic cycle where the hindered amine scavenges free radicals. longchangchemical.com While most commercial HALS are based on secondary amines (tetramethylpiperidine derivatives), the development of primary HALS is an active area of research. researchgate.netglobethesis.comabo.fi this compound could serve as a building block for novel HALS with potentially enhanced performance due to its specific steric environment.
Component of Frustrated Lewis Pairs: As mentioned, this amine could function as the basic component in a frustrated Lewis pair. bsb-muenchen.de Such FLPs have shown remarkable reactivity in hydrogenation, CO₂ reduction, and polymerization. nih.govmdpi.com Exploring the reactivity of FLPs derived from this compound could open up new avenues in metal-free catalysis.
Table 2 summarizes these potential application areas.
Table 2: Potential Applications of this compound
| Application Area | Rationale | Potential Impact |
|---|---|---|
| Homogeneous Catalysis | Steric bulk can control catalyst activity and selectivity. | Development of novel, highly selective catalysts. |
| Polymer Chemistry (HALS) | Hindered primary amines can act as radical scavengers. | Creation of new, more effective light stabilizers for polymers. |
| Metal-Free Catalysis (FLPs) | Bulky amines can form reactive frustrated Lewis pairs. | Advancements in green chemistry and small molecule activation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
